4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Description
This compound is a quinazolinone-piperidine hybrid featuring a 7-methoxy-substituted 3,4-dihydroquinazolin-4-one core linked via a methylene bridge to a piperidine ring. The piperidine moiety is further functionalized with an N-(oxan-4-yl)carboxamide group. The 7-methoxy group likely enhances lipophilicity and metabolic stability compared to unsubstituted analogs, while the tetrahydropyran (oxan-4-yl) substituent may improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-28-17-2-3-18-19(12-17)22-14-25(20(18)26)13-15-4-8-24(9-5-15)21(27)23-16-6-10-29-11-7-16/h2-3,12,14-16H,4-11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLCFQDRZKVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)NC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.5 g/mol. The structure features a quinazolinone core, which is often associated with various biological activities, particularly in cancer treatment and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 4-[[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
| CAS Number | 2549063-24-1 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to the one in focus exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values of 2.55 μM against A549 lung cancer cells and 0.87 μM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like Gefitinib.
The mechanism involves the induction of apoptosis in cancer cells and cell cycle arrest at the G2/M phase, suggesting that this compound may target critical pathways involved in tumor growth and survival.
Enzyme Inhibition
The quinazolinone derivatives are known to inhibit specific enzymes, particularly those involved in cancer progression. The compound's structural features suggest potential interactions with tyrosine kinases, which play a crucial role in signaling pathways associated with cell proliferation and survival.
Additionally, studies on similar piperidine derivatives have shown promising results as acetylcholinesterase inhibitors, which can have implications for neurodegenerative diseases .
Study on Antiproliferative Effects
A study evaluating the antiproliferative effects of quinazolinone derivatives found that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Mechanistic Insights
Molecular docking studies indicated that the compound forms multiple hydrogen bonds with the wild-type epidermal growth factor receptor (EGFR), suggesting a competitive inhibition mechanism that could be leveraged for therapeutic development against EGFR-dependent tumors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Quinazolinone-Piperidine Scaffolds
The compound’s closest analogs are derived from modifications to the quinazolinone core, piperidine linker, or carboxamide substituent. Key comparisons include:
Key Observations :
- Substituent Position : The target compound’s 7-methoxy group differs from A3’s 4-fluorophenyl and BMS-694153’s 8-fluoro substitution. Methoxy groups generally increase lipophilicity but reduce metabolic oxidation compared to halogens .
- Carboxamide Diversity : The oxan-4-yl group in the target compound replaces aryl or heteroaryl groups in analogs like A3 and BMS-694153. This substitution may reduce off-target interactions and enhance CNS penetration due to lower polarity .
- Synthetic Accessibility : Compounds like A3 (57.3% yield) and A6 (48.1% yield) demonstrate moderate yields for similar scaffolds, suggesting the target compound’s synthesis may require optimized conditions .
Functional Group Impact on Activity
- Quinazolinone Modifications: The 4-oxo-3,4-dihydroquinazolinone core is conserved across analogs, but substitutions at positions 2, 7, or 8 (e.g., methoxy, fluoro) alter electronic properties and binding affinity. For example, BMS-694153’s 8-fluoro group enhances receptor binding via halogen bonding .
- Piperidine vs. Piperazine Linkers: The target compound’s piperidine linker (vs.
Pharmacokinetic and Toxicity Considerations
Preparation Methods
Step 1: Activation of Piperidine-1-Carboxylic Acid
Step 2: Amidation with Oxan-4-Amine
-
Add oxan-4-amine (tetrahydropyran-4-amine) and triethylamine (TEA) to the acyl chloride in DCM at room temperature (24 hours).
Alternative Method :
Use coupling agents like HATU or EDCl/HOBt in DMF to facilitate amide bond formation at 25°C (18 hours), improving yields to 80–85%.
Characterization
-
NMR (CDCl): δ 4.00–4.10 (m, 2H, oxane H-2/H-6), 3.50–3.60 (m, 2H, oxane H-3/H-5), 2.90–3.00 (m, 4H, piperidine H-2/H-6).
Final Assembly and Purification
The quinazolinone-piperidine intermediate is coupled with the N-(oxan-4-yl)piperidine-1-carboxamide via nucleophilic substitution:
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React 3-(chloromethyl)-7-methoxyquinazolin-4-one with N-(oxan-4-yl)piperidine-1-carboxamide in acetonitrile using KCO as a base (70°C, 8 hours).
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Purify the crude product via column chromatography (SiO, ethyl acetate/hexane 3:7) followed by recrystallization from methanol.
Reaction Optimization
Final Product Data
Analytical and Spectroscopic Validation
NMR (400 MHz, DMSO-d)
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δ 8.20 (s, 1H, quinazolinone H-2), 7.60 (d, J = 8.8 Hz, 1H, H-5), 6.90 (d, J = 8.8 Hz, 1H, H-6), 4.00–4.10 (m, 2H, oxane H-2/H-6), 3.89 (s, 3H, OCH), 3.40–3.60 (m, 4H, piperidine H-2/H-6 and oxane H-3/H-5).
NMR (100 MHz, DMSO-d)
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δ 168.5 (C=O, quinazolinone), 166.2 (C=O, carboxamide), 158.9 (C-7 OCH), 132.5–115.0 (aromatic carbons), 67.8 (oxane C-4), 55.6 (OCH), 48.2–45.0 (piperidine carbons).
Challenges and Optimization Strategies
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Low Yields in Amidation : Using EDCl/HOBt instead of traditional acyl chlorides improves yields by reducing side reactions.
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Steric Hindrance : Employing polar aprotic solvents (e.g., DMF) enhances solubility of intermediates during coupling.
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Regioselectivity : Microwave-assisted synthesis reduces reaction times and improves purity of the quinazolinone core .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including the formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives, followed by alkylation of the piperidine ring and coupling with the oxan-4-yl group. Key steps:
- Use dimethylformamide (DMF) or dioxane as solvents to enhance solubility of intermediates .
- Catalysts like zinc chloride may accelerate cyclization reactions for the quinazolinone moiety .
- Monitor reaction progress via TLC or HPLC to optimize yield and purity.
Q. How can the structural integrity and purity of this compound be validated during synthesis?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of characteristic signals, such as the methoxy group (δ ~3.8 ppm) and the oxan-4-yl protons (δ ~3.4–4.0 ppm) .
- Mass Spectrometry : Verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C23H26N4O4) .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the primary biological targets hypothesized for this compound, and how are they identified?
- Methodological Answer :
- Target Prediction : Use in silico docking (e.g., AutoDock Vina) to screen against kinases or GPCRs, leveraging the quinazolinone scaffold’s known affinity for ATP-binding pockets .
- Experimental Validation : Perform fluorescence polarization assays to measure binding affinity (IC50) for receptors like EGFR or PI3K, which are common targets for quinazolinone derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media, incubation time) to minimize variability .
- Meta-Analysis : Compare data from independent studies (e.g., IC50 values in kinase inhibition assays) and apply statistical tools (ANOVA) to identify outliers or confounding factors .
- Structural Confirmation : Re-evaluate compound purity and stereochemistry, as impurities or racemic mixtures may skew results .
Q. What strategies are effective for exploring structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent Variation : Modify the methoxy group at position 7 of the quinazolinone core to assess its role in target binding. For example, replace it with halogens (Cl, F) or bulky groups (isopropyl) .
- Piperidine/Oxane Modifications : Introduce methyl or acetyl groups to the piperidine ring or replace oxan-4-yl with morpholine to study steric/electronic effects .
- High-Throughput Screening : Use fragment-based libraries to test modified analogs against a panel of 100+ kinases, followed by molecular dynamics simulations to correlate activity with structural features .
Q. How can in silico modeling improve the prediction of off-target interactions or toxicity profiles?
- Methodological Answer :
- Pharmacophore Mapping : Generate 3D models (e.g., Schrödinger’s Phase) to identify key interaction sites (e.g., hydrogen bonds with the quinazolinone carbonyl) .
- Toxicity Prediction : Use tools like ProTox-II to assess hepatotoxicity or mutagenicity risks based on structural alerts (e.g., nitro groups, Michael acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
